4-(3-Bromo-5-methylbenzyl)morpholine
Overview
Description
4-(3-Bromo-5-methylbenzyl)morpholine is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3-bromo-5-methylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(3-Bromo-5-methylbenzyl)morpholine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: As a potential lead compound for the development of new therapeutic agents, particularly those targeting neurological disorders.
Safety and Hazards
The safety data sheet for “4-(3-Bromo-5-methylbenzyl)morpholine” suggests that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
The synthesis of 4-(3-Bromo-5-methylbenzyl)morpholine typically involves the reaction of 3-bromo-5-methylbenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(3-Bromo-5-methylbenzyl)morpholine include:
4-(3-Chloro-5-methylbenzyl)morpholine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(3-Bromo-5-ethylbenzyl)morpholine: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
4-(3-Bromo-5-methylphenyl)morpholine: Lacks the benzyl group, which can influence its binding affinity and specificity for certain targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
4-[(3-bromo-5-methylphenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-6-11(8-12(13)7-10)9-14-2-4-15-5-3-14/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCPPOKJQXRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244666 | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-29-9 | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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